N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
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Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide, also known as BTA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-1 is a benzamide derivative that has been synthesized using different methods.
Scientific Research Applications
- Benzothiazole derivatives have demonstrated promising antibacterial properties. They inhibit various bacterial enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, and tyrosine kinase .
- Notably, some benzothiazole derivatives exhibit comparable activity to standard antibiotics against pathogens like Pseudomonas aeruginosa and Escherichia coli .
- Literature reports highlight benzothiazole’s anti-inflammatory and analgesic effects. Researchers have observed its potential in managing pain and inflammation .
- Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These molecules have been evaluated in vitro and in vivo, with inhibitory concentrations compared to standard reference drugs .
Antibacterial Activity
Anti-Inflammatory and Analgesic Properties
Anti-Tubercular Compounds
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2OS/c22-21(23,24)14-7-5-6-13(12-14)19(27)25-16-9-2-1-8-15(16)20-26-17-10-3-4-11-18(17)28-20/h1-12H,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGHJHPFKBGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
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